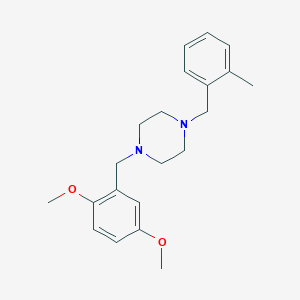
1-(2,5-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine is a synthetic organic compound belonging to the piperazine class. Compounds in this class are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 2-methylbenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding alkyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzyl groups can yield alkyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved can include modulation of neurotransmitter systems, inhibition of enzyme activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-4-(2-methylphenyl)-piperazine
- 1-(2,5-Dimethoxybenzyl)-4-(2-chlorobenzyl)-piperazine
- 1-(2,5-Dimethoxybenzyl)-4-(2-fluorobenzyl)-piperazine
Uniqueness
1-(2,5-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine is unique due to its specific substitution pattern on the benzyl and piperazine rings, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and potentially its interaction with biological targets.
Properties
Molecular Formula |
C21H28N2O2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-17-6-4-5-7-18(17)15-22-10-12-23(13-11-22)16-19-14-20(24-2)8-9-21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 |
InChI Key |
JSSMWDVPDATLPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-11-[5-(2-methyl-4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329286.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine](/img/structure/B329287.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(4-isopropylphenyl)-2-furamide](/img/structure/B329290.png)
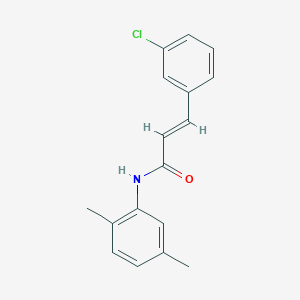
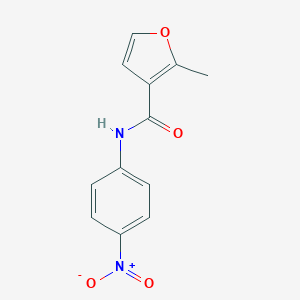

![(2E,2'E)-N,N'-propane-1,2-diylbis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]](/img/structure/B329295.png)
![Diisopropyl 5-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329296.png)
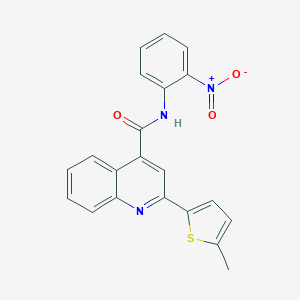
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B329303.png)
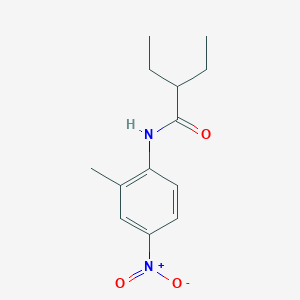

![Methyl 2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B329307.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B329308.png)
